REACTION_CXSMILES
|
Cl.[C:2]([C:6]1[NH:11][CH2:10][CH:9]([OH:12])[CH2:8][N:7]=1)([CH3:5])([CH3:4])[CH3:3].[OH-].[Na+]>O>[C:2]([C:6]1[NH:11][CH2:10][CH:9]([OH:12])[CH2:8][N:7]=1)([CH3:5])([CH3:3])[CH3:4] |f:0.1,2.3|
|
Name
|
|
Quantity
|
57.7 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)C1=NCC(CN1)O
|
Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered off with suction
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NCC(CN1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.7 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |